3-(1H-indazol-6-ylformamido)propanoic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for 3-(1H-indazol-6-ylformamido)propanoic acid is 1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-8-6-13-14-9(8)5-7/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 233.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- The synthesis of indazole derivatives, including 3-(1H-indazol-6-ylformamido)propanoic acid, is a significant area of research. These compounds have been synthesized and characterized for various purposes, including their potential application in medicinal chemistry and pharmaceuticals (Chevalier et al., 2018).
Biological Activity
- Research on indazole derivatives has explored their biological activities. For example, studies have investigated the antimicrobial activities of benzimidazole derivatives, which are structurally related to indazoles (El-masry et al., 2000). This suggests a potential area of application for this compound in antimicrobial research.
Enantioselective Synthesis
- The enantioselective synthesis of indazoles, including this compound, has been a focus of research due to their significance in pharmaceuticals. Methods for direct C3-functionalization of indazoles to create quaternary stereocenters have been developed (Ye et al., 2019).
Structural Studies
- The molecular structure and vibrational frequencies of compounds similar to this compound have been studied using techniques like X-ray crystallography and spectroscopy (Arslan et al., 2007). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Application in Tumor Imaging
- Indazole derivatives have been studied for their application in tumor imaging using positron emission tomography (PET). This highlights the potential use of this compound in diagnostic imaging (McConathy et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-(1H-indazole-6-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-8-6-13-14-9(8)5-7/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPGFULCXCKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC(=O)O)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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